molecular formula C8H8BrNO2 B187974 4-Bromo-2-ethyl-1-nitrobenzene CAS No. 148582-37-0

4-Bromo-2-ethyl-1-nitrobenzene

Cat. No. B187974
M. Wt: 230.06 g/mol
InChI Key: RFMKUMRZBAGVMR-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-1-nitrobenzene is a chemical compound with the molecular formula C8H8BrNO2 . It is also known by other names such as Benzene, 4-bromo-2-ethyl-1-nitro- and SCHEMBL2953964 .


Synthesis Analysis

The synthesis of compounds similar to 4-Bromo-2-ethyl-1-nitrobenzene often involves multiple steps. For instance, a multistep synthesis could involve a nitration, a conversion from the nitro group to an amine, and a bromination . Another possible method could involve a Friedel Crafts acylation, a conversion from the acyl group to an alkane, and a nitration .


Molecular Structure Analysis

The molecular weight of 4-Bromo-2-ethyl-1-nitrobenzene is 230.06 g/mol . The InChI code is InChI=1S/C8H8BrNO2/c1-2-6-5-7 (9)3-4-8 (6)10 (11)12/h3-5H,2H2,1H3 . The Canonical SMILES is CCC1=C (C=CC (=C1)Br) [N+] (=O) [O-] .


Chemical Reactions Analysis

Electrophilic substitution reactions are common in compounds like 4-Bromo-2-ethyl-1-nitrobenzene. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . Another reaction could be the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc microelectrodes in ionic liquid .


Physical And Chemical Properties Analysis

4-Bromo-2-ethyl-1-nitrobenzene has a topological polar surface area of 45.8 Ų . It has a rotatable bond count of 1 . It has a complexity of 169 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

  • Ultrasound-Assisted Synthesis : A study demonstrated the use of ultrasound in the synthesis of nitro aromatic ethers, which could be applied to compounds like 4-Bromo-2-ethyl-1-nitrobenzene (Harikumar & Rajendran, 2014).

  • Intermediate in Medical Applications : 4-Bromo-2-ethyl-1-nitrobenzene serves as an intermediate in the synthesis of medical compounds, such as dofetilide, which is used in treating arrhythmia (Zhai Guang-xin, 2006).

  • In Chemical Reactions : The compound's behavior in OH−-induced β-elimination reactions was studied, providing insight into reaction mechanisms in different solvent mixtures (Alunni, Melis, & Ottavi, 2006).

  • Reactivity in Ionic Liquids : Research has shown that the reactivity of the radical anions of 4-Bromo-2-ethyl-1-nitrobenzene is affected in room temperature ionic liquids, differing from conventional solvents (Ernst et al., 2013).

  • Interaction with Other Compounds : Studies have examined the interaction of compounds like gallium bromide with ethyl bromide in nitrobenzene, providing insights into complex formation and stability (Choi, 1963).

  • Electrochemical Reduction : Research on the electrochemical reduction of 4-Bromo-2-ethyl-1-nitrobenzene has contributed to understanding the mechanisms of reduction in different solvent systems (Compton & Dryfe, 1994).

  • Synthesis and Characterization : The synthesis and characterization of related compounds, such as 1,4-bis[β-(p-aminophenyl)ethyl] benzene from 1-bromo-4-nitrobenzene, has been explored, providing a framework for further application in materials and chemical engineering (Hou Hao-qing, 2008).

Future Directions

Future directions for the study of 4-Bromo-2-ethyl-1-nitrobenzene could involve further exploration of its synthesis and reactions. For instance, the Friedel Crafts reactions are hindered if the benzene ring is strongly deactivated . This could be an area of future investigation.

properties

IUPAC Name

4-bromo-2-ethyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMKUMRZBAGVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627646
Record name 4-Bromo-2-ethyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethyl-1-nitrobenzene

CAS RN

148582-37-0
Record name 4-Bromo-2-ethyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.66 g (10 mmol) of 5-amino-1-ethyl-2-nitrobenzene (2) are added to a mixture of 12.5 ml of 48% hydrobromic acid and 7.5 ml of H2O heated to 60° C. and cooled rapidly in an ice bath. At a temperature below 5° C., the mixture is subjected to diazotisation with 760 mg (11 mmol) of sodium nitrite in 10 ml of H2O. After 10 minutes, a pinch of urea from a spatula is added and the mixture stirred for another 5 minutes in the ice bath. This reaction mixture is fed into a suspension of 1.5 g (6 mmol) of copper sulfate pentahydrate and 600 mg (9.4 mmol) of copper powder in 12.5 ml of 48% hydrobromic acid and 7.5 ml of H2O and heated to 80° C. for 30 min. After cooling, the reaction solution is extracted 3 times with 50 ml each of EE and the combined organic phases washed once with 50 ml each of 1 n NaOH and H2O. After drying over Na2SO4, concentration by means of a rotary evaporator is carried out. The crude product is placed on silica gel and purified by flash chromatography (40 g of silica gel, 3.5×13 cm, LM: PE/EE, cond. PE, gradient: 150 ml PE, 600 ml 150: 1, 150 ml 150:2). 1.55 g (6.7 mmol, 67%) of (7) are obtained as a yellow oil.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
12.5 mL
Type
reactant
Reaction Step Six
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Six
Quantity
1.5 g
Type
catalyst
Reaction Step Six
Quantity
600 mg
Type
catalyst
Reaction Step Six
Name
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Abou Nakad - 2018 - theses.hal.science
Photoremovable Protecting Groups (PPG) have been widely used in organic synthesis and in various biological applications. Among the wide diversity of these groups, o-nitrobenzyl …
Number of citations: 3 theses.hal.science
E Abou Nakad - 2018 - theses.hal.science
Alexandre, or as you like us to call you, Alex, I have a lot to thank you for. I want to thank you for accepting me to be a PhD student in your lab and putting your trust in me that I can do …
Number of citations: 3 theses.hal.science

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